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molecular formula C10H13NO3 B8026124 1-Ethoxy-2,6-dimethyl-4-nitrobenzene

1-Ethoxy-2,6-dimethyl-4-nitrobenzene

Cat. No. B8026124
M. Wt: 195.21 g/mol
InChI Key: SZCGXJFNMIHJAF-UHFFFAOYSA-N
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Patent
US06350759B1

Procedure details

300 mmol (326 g) of caesium carbonate and 374 mmol (58.5 g) of ethyl iodide are added in succession to a solution of 149.5 mmol (25 g) of 2,6-dimethyl-4-nitrophenol in 1300 ml of acetonitrile. The whole is heated at reflux under an inert atmosphere for 15 hours. The reaction mixture is subsequently cooled and then filtered, and the filtrate is evaporated. The residue is dissolved in ethyl acetate and washed with water and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
Name
caesium carbonate
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[CH2:7](I)[CH3:8].[CH3:10][C:11]1[CH:16]=[C:15]([N+:17]([O-:19])=[O:18])[CH:14]=[C:13]([CH3:20])[C:12]=1[OH:21]>C(#N)C>[CH3:20][C:13]1[CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=[C:11]([CH3:10])[C:12]=1[O:21][CH2:7][CH3:8] |f:0.1.2|

Inputs

Step One
Name
caesium carbonate
Quantity
326 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
58.5 g
Type
reactant
Smiles
C(C)I
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)[N+](=O)[O-])C)O
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an inert atmosphere for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is subsequently cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1OCC)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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